N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide
Description
N-(6-Acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure integrates a benzo[d]thiazole moiety, a tetrahydrothieno[2,3-c]pyridine core, and a 3-methoxybenzamide substituent. The acetyl group at the 6-position of the tetrahydrothieno[2,3-c]pyridine ring may enhance metabolic stability or influence binding interactions compared to alkyl or hydrogen substituents. Structural determination of such compounds typically relies on X-ray crystallography, with tools like the SHELX software suite being widely employed for refinement and analysis.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-14(28)27-11-10-17-20(13-27)32-24(26-22(29)15-6-5-7-16(12-15)30-2)21(17)23-25-18-8-3-4-9-19(18)31-23/h3-9,12H,10-11,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJKOPXSDUZUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide is a complex organic compound with potential pharmacological properties. This article reviews its biological activity based on recent research findings, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure features a benzo[d]thiazole moiety linked to a tetrahydrothieno-pyridine framework, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
The anticancer potential of the compound has been evaluated in several cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 8 |
| A549 (lung cancer) | 12 |
The compound's mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
In vitro studies have shown that this compound also exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Case Study on Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the compound's efficacy against multi-drug resistant strains of bacteria. The findings suggested that it could be a promising candidate for developing new antimicrobial agents .
- Case Study on Anticancer Activity : Research published in the Journal of Medicinal Chemistry highlighted its effectiveness in reducing tumor size in xenograft models of breast cancer . The study concluded that further development could lead to novel therapeutic strategies for resistant cancer types.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Potential
The compound has been synthesized and studied primarily for its antineoplastic (anti-cancer) and antimicrobial activities. Its structural features, including the presence of the benzothiazole moiety and various functional groups, enhance its reactivity and biological activity.
Anticancer Activity
Recent studies indicate that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structural frameworks have shown efficacy against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical to cancer cell survival and proliferation .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Its ability to disrupt bacterial cell walls or inhibit vital metabolic pathways makes it a candidate for developing new antibiotics .
The biological mechanisms through which N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide exerts its effects are multifaceted:
Enzyme Inhibition
The compound interacts with specific enzymes involved in metabolic pathways, which can lead to apoptosis in cancer cells or inhibition of bacterial growth .
Cellular Pathways
Studies have shown that this compound can modulate various signaling pathways associated with inflammation and cell proliferation, making it a valuable candidate for further investigation in therapeutic contexts .
Case Studies
Several case studies have documented the effects of compounds related to this compound:
Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related benzothiazole derivative exhibited potent cytotoxicity against pancreatic cancer cells with an IC50 value significantly lower than standard chemotherapeutics .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzothiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics from this class of compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with other benzothiazole-thienopyridine hybrids, particularly N-(3-Benzo[d]thiazol-2-yl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide (CAS: 524694-87-9). Key differences include:
| Feature | N-(6-Acetyl-...-3-methoxybenzamide | N-(3-Benzo[d]thiazol-2-yl-6-ethyl-...-4-methoxybenzamide |
|---|---|---|
| 6-Position Substituent | Acetyl group (-COCH₃) | Ethyl group (-CH₂CH₃) |
| Benzamide Substituent | 3-Methoxybenzamide | 4-Methoxybenzamide |
- Acetylated derivatives often exhibit improved metabolic stability over alkylated counterparts.
- Benzamide Orientation : The 3-methoxy vs. 4-methoxy substitution on the benzamide ring may influence steric interactions with target proteins or modulate electronic properties (e.g., resonance effects).
Broader Context of Analogues
Other structurally related compounds include:
- 862811-22-1 : Features an imidazo[1,2-a]pyrimidin-2-yl group and 3,5-dimethoxybenzamide. The imidazo-pyrimidine core may enhance π-π stacking interactions compared to benzothiazole, but the dimethoxy substituents could increase hydrophobicity.
- 1305287-49-3: Contains a 2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl group linked to phenylacetamide. This scaffold prioritizes hydrogen-bonding capacity via the oxo group but lacks the tetrahydrothieno[2,3-c]pyridine backbone.
Implications of Structural Differences
- Target Selectivity : The benzo[d]thiazole moiety is associated with kinase inhibition (e.g., JAK2/STAT3 pathways), while imidazo derivatives often target DNA repair enzymes.
- Synthetic Accessibility : Ethyl-substituted analogues (e.g., 524694-87-9) may be simpler to synthesize due to fewer steric challenges compared to acetylated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
